N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide
Description
This compound features a 1,2,5-oxadiazole (oxadiazole) core substituted with a benzimidazole moiety bearing a 3-chlorobenzyl group at position 1 and a propanamide group at position 2. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. The benzimidazole-oxadiazole hybrid structure enhances stability and target specificity, while the 3-chlorobenzyl group contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-2-16(26)22-18-17(23-27-24-18)19-21-14-8-3-4-9-15(14)25(19)11-12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMCOGYYMBWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122289 | |
| Record name | Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893766-34-2 | |
| Record name | Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893766-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[4-[1-[(3-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar benzimidazole derivatives possess potent activity against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is believed to differ from traditional antibiotics, suggesting a novel approach to combat bacterial infections.
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various benzimidazole-based compounds that showed cytotoxic effects against cancer cell lines. The compounds induced apoptosis and inhibited cell proliferation, making them potential candidates for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have also been explored. Compounds similar to N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide have been shown to inhibit inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. This computational approach aids in understanding the interactions at the molecular level and assists in designing more effective derivatives with enhanced biological activity .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzimidazole derivatives against MRSA. The results indicated that compounds structurally similar to this compound exhibited MIC values comparable to standard antibiotics like Vancomycin .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, researchers synthesized a series of benzimidazole derivatives and tested their effects on various cancer cell lines. One derivative demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes, inhibiting their activity. The chlorobenzyl group and oxadiazole ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Key Differences in Bioactivity
- Benzimidazole vs. Triazole Derivatives : Compounds with triazole rings (e.g., 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-One) exhibit broader-spectrum antimicrobial activity but lower metabolic stability compared to the target compound’s benzimidazole-oxadiazole system .
- Chlorophenyl Positioning : The 3-chlorobenzyl group in the target compound enhances steric interactions with hydrophobic enzyme pockets (e.g., β-tubulin), whereas 4-chlorophenyl analogs (e.g., N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]Propanamide) show weaker binding due to reduced spatial compatibility .
- Methoxy vs. Chloro Substituents : Methoxy groups (e.g., N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Propanamide) improve aqueous solubility but reduce target affinity compared to the chloro substituent’s electron-withdrawing effects .
Biological Activity
N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzimidazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the 3-chlorobenzyl group enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with various cellular targets, including enzymes and growth factors involved in cancer proliferation.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC). These interactions can lead to reduced cell proliferation and induced apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibited cytotoxic effects against various cancer cell lines. For instance, compounds tested against HCC827 and NCI-H358 cells showed IC50 values indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The benzimidazole derivatives have also shown promise as antimicrobial agents. The structural features contribute to their ability to inhibit bacterial growth.
- In Vitro Studies : A variety of synthesized benzimidazole compounds have been evaluated for their antibacterial and antifungal activities. Notably, some compounds demonstrated efficacy comparable to established antibiotics against resistant strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | MRSA | 0.78 μg/mL |
| Compound Y | E. coli | 1.50 μg/mL |
Structural Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole and benzimidazole rings can significantly impact biological activity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
